Diphenylmethyl diphenylphosphinate

steric effects molecular weight phosphinate ester

Diphenylmethyl diphenylphosphinate (CAS 66004-00-0), also referred to as benzhydryl diphenylphosphinate, is a phosphinate ester with the molecular formula C₂₅H₂₁O₂P and a molecular weight of 384.4 g·mol⁻¹. The compound features a diphenylphosphinoyl moiety (Ph₂P(O)–) esterified with a sterically demanding diphenylmethyl (benzhydryl) group, conferring high lipophilicity (calculated LogP ≈ 5.7) and substantial steric bulk.

Molecular Formula C25H21O2P
Molecular Weight 384.4 g/mol
CAS No. 66004-00-0
Cat. No. B14461265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylmethyl diphenylphosphinate
CAS66004-00-0
Molecular FormulaC25H21O2P
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H21O2P/c26-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)27-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25H
InChIKeyFZVJFIIONYNCOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylmethyl Diphenylphosphinate (CAS 66004-00-0): Physicochemical Identity & Class Positioning for Procurement


Diphenylmethyl diphenylphosphinate (CAS 66004-00-0), also referred to as benzhydryl diphenylphosphinate, is a phosphinate ester with the molecular formula C₂₅H₂₁O₂P and a molecular weight of 384.4 g·mol⁻¹ . The compound features a diphenylphosphinoyl moiety (Ph₂P(O)–) esterified with a sterically demanding diphenylmethyl (benzhydryl) group, conferring high lipophilicity (calculated LogP ≈ 5.7) and substantial steric bulk . It belongs to the broader class of organophosphorus compounds used as synthetic intermediates, protecting groups, and mechanistic probes.

Why Diphenylmethyl Diphenylphosphinate Cannot Be Interchanged with Simpler Alkyl or Aryl Phosphinate Analogs


Phosphinate esters are not commodity reagents; their reactivity, stability, and physicochemical properties are exquisitely sensitive to the steric and electronic character of the ester alkyl/aryl group. Literature data demonstrate that alkyl diphenylphosphinates exhibit a reactivity order of iPr > Me > Et ≈ Pr ≈ Bu in acid-catalyzed hydrolysis [1], while solvolysis of benzhydryl diphenylphosphinates proceeds via a fundamentally different SN1 mechanism whose rate is governed by the stability of the benzhydryl cation [2]. Furthermore, the lipophilicity of the ester group can vary by over three orders of magnitude in LogP between methyl (LogP ≈ 2.2) and diphenylmethyl (LogP ≈ 5.7) derivatives, drastically altering solubility, chromatographic behavior, and partitioning in biphasic systems. Consequently, substituting diphenylmethyl diphenylphosphinate with a methyl, ethyl, or simple aryl analog without re-optimization is likely to produce divergent reaction outcomes, selectivities, and physicochemical profiles.

Quantitative Differentiation Evidence for Diphenylmethyl Diphenylphosphinate vs. Closest Analogs


Molecular Weight and Steric Bulk: Comparison with Methyl, Ethyl, and Benzyl Diphenylphosphinates

The diphenylmethyl ester possesses a molecular weight of 384.4 g·mol⁻¹ , which is 1.66-fold greater than that of the methyl analog (232.2 g·mol⁻¹) and 1.56-fold greater than the ethyl analog (246.2 g·mol⁻¹) . This mass difference reflects the replacement of a small alkyl group with a tetrahedral carbon bearing two phenyl rings, resulting in dramatically increased steric bulk. The four phenyl groups present in the target compound (two on phosphorus, two on the ester carbon) create a sterically congested environment around both the phosphoryl oxygen and the ester α-carbon, which is absent in the methyl and ethyl derivatives .

steric effects molecular weight phosphinate ester protecting group

Lipophilicity (LogP): >100-Fold Higher Partitioning vs. Methyl Diphenylphosphinate

The calculated octanol–water partition coefficient (LogP) of diphenylmethyl diphenylphosphinate is 5.72 , compared to 2.20 for methyl diphenylphosphinate and approximately 2.9–3.0 for ethyl diphenylphosphinate [1]. The difference of ΔLogP ≈ 3.5 units relative to the methyl ester corresponds to a >3,000-fold greater partitioning into the organic phase. This pronounced lipophilicity arises from the four phenyl rings present in the diphenylmethyl ester versus only two in the methyl and ethyl analogs.

lipophilicity LogP partition coefficient drug design extraction

Protecting Group Utility: Demonstrated Use of the Diphenylmethyl Moiety for Phosphorus Protection

The diphenylmethyl group has been explicitly demonstrated as an effective protecting group for phosphorus in the synthesis of P-terminal phosphonodidepsipeptides [1]. This application exploits the steric bulk and the susceptibility of the benzhydryl ester to selective cleavage under mild acidic or hydrogenolytic conditions. In contrast, simple alkyl phosphinates (methyl, ethyl) lack this orthogonal deprotection capability, as their ester linkages are either too labile (methyl) or require harsher saponification conditions that may compromise other functional groups.

protecting group phosphinate orthogonal deprotection peptide synthesis

Solvolytic Mechanism: SN1 Pathway Distinct from Concerted Mechanisms of Simple Alkyl Phosphinates

Kinetic studies on benzhydryl diphenylphosphinates have unequivocally demonstrated that these compounds solvolyze in hydroxylic solvents via an SN1 mechanism, with rate-determining ionization to the benzhydryl carbocation [1]. The diphenylphosphinate anion (DPP) has been placed on the nucleofugality scale, covering a reactivity range of 15 orders of magnitude. This stands in mechanistic contrast to simple alkyl diphenylphosphinates, which react through concerted pathways in alkaline hydrolysis (Brønsted βlg = −0.49) [2] or stepwise mechanisms in aminolysis [3].

solvolysis SN1 mechanism benzhydryl cation nucleofugality kinetics

Verified Utility as a Key Intermediate in Catalytic Deoxygenative Multiarylation

In a recent study on the catalytic deoxygenative transformation of diarylketones, diphenylmethyl diphenylphosphinate (referred to as phosphinate 4A) was synthesized quantitatively from benzophenone and diphenylphosphine oxide in the presence of Cs₂CO₃ [1]. The isolated phosphinate 4A was subsequently converted to the desired diphenylmethane (2A) in 53% yield and to tetraphenylethane (3A) in 57% yield under palladium-catalyzed reductive conditions. This established synthetic sequence positions the compound as a verifiable intermediate for constructing multiply arylated alkanes.

synthetic intermediate phosphinate phospha-Brook rearrangement palladium catalysis diarylmethane

Validated Application Scenarios for Diphenylmethyl Diphenylphosphinate Procurement


Intermediate for Multiply Arylated Alkane Synthesis via Phospha-Brook/Coupling Cascades

Diphenylmethyl diphenylphosphinate (4A) serves as a key isolable intermediate in the catalytic deoxygenative transformation of diarylketones to diarylmethanes, tetraarylethanes, and triarylmethanes. As demonstrated by Kurosawa et al. (2022), the phosphinate is formed quantitatively from benzophenone and can be stored and subsequently diverted to either reductive cleavage (53% yield to diphenylmethane) or reductive dimerization (57% yield to tetraphenylethane) depending on reaction conditions [1]. This divergent reactivity makes the compound a strategically valuable building block for laboratories synthesizing multiply arylated scaffolds.

Phosphorus Protecting Group in Peptide and Nucleotide Synthesis

The diphenylmethyl ester moiety has been validated as an effective phosphorus protecting group in the synthesis of P-terminal phosphonodidepsipeptides [2]. The steric bulk of the benzhydryl group confers stability under a range of reaction conditions, while enabling selective deprotection via mild acidolysis or hydrogenolysis. This application scenario is particularly relevant for procurement by peptide chemistry laboratories and medicinal chemistry groups requiring orthogonal phosphorus protection strategies.

Mechanistic Probe for SN1 Solvolysis Studies Involving Phosphorus Leaving Groups

Benzhydryl diphenylphosphinates, including the unsubstituted parent diphenylmethyl diphenylphosphinate, solvolyze via an SN1 mechanism, making them valuable substrates for investigating leaving group ability (nucleofugality) of phosphorus-based anions [3]. The diphenylphosphinate anion (DPP) has been integrated into the nucleofugality scale spanning 15 orders of magnitude in reactivity. Researchers in physical organic chemistry and chemical kinetics should procure this compound as a prototypical substrate for solvolysis studies.

High-Lipophilicity Phosphinate for Biphasic Extraction and Chromatographic Method Development

With a calculated LogP of approximately 5.7, diphenylmethyl diphenylphosphinate is over 3,000-fold more lipophilic than its methyl ester analog (LogP ≈ 2.2) . This property renders it the phosphinate of choice for applications requiring efficient liquid–liquid extraction recovery, strong reversed-phase HPLC retention, or high organic-phase partitioning in biphasic reaction systems. Analytical laboratories developing LC-MS or GC methods for phosphinate esters should use this compound to benchmark high-retention behavior.

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